molecular formula C9H14IN3 B11786380 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine

5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine

Cat. No.: B11786380
M. Wt: 291.13 g/mol
InChI Key: JCGHZNKNDXHSLW-UHFFFAOYSA-N
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Description

5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of an iodine atom at the 5th position, an isobutyl group at the nitrogen atom, and a methyl group at the 6th position of the pyrimidine ring. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine typically involves the iodination of a pyrimidine precursor followed by the introduction of the isobutyl and methyl groups. One common method involves the reaction of 5-iodo-6-methylpyrimidine with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and structure of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-6-methylpyrimidin-4-amine
  • N-isobutyl-6-methylpyrimidin-4-amine
  • 5-Iodo-N-isobutylpyrimidin-4-amine

Uniqueness

5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H14IN3

Molecular Weight

291.13 g/mol

IUPAC Name

5-iodo-6-methyl-N-(2-methylpropyl)pyrimidin-4-amine

InChI

InChI=1S/C9H14IN3/c1-6(2)4-11-9-8(10)7(3)12-5-13-9/h5-6H,4H2,1-3H3,(H,11,12,13)

InChI Key

JCGHZNKNDXHSLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)NCC(C)C)I

Origin of Product

United States

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